molecular formula C14H13F2N3O2S B2605623 N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899991-13-0

N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2605623
CAS RN: 899991-13-0
M. Wt: 325.33
InChI Key: PZTKSUKBZDBBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H13F2N3O2S and its molecular weight is 325.33. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry has led to the development of various compounds derived from or related to N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. For example, studies have focused on the synthesis and characterization of heterocyclic derivatives, such as guanidine derivatives and S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, highlighting their potential as anticonvulsant agents and providing insights into their structural properties through X-ray analysis and molecular docking studies (Hassneen & Abdallah, 2003); (Severina et al., 2020).

Chemical Structure Analysis

X-ray crystallography has been utilized to elucidate the structures of compounds with similar chemical frameworks, providing detailed insights into their molecular conformations. Such structural analyses are critical for understanding the chemical behavior and reactivity of these compounds, guiding further modifications and applications in various fields of chemistry (Subasri et al., 2016).

Pharmacological Applications

While avoiding specific mentions of drug use and dosage, it's notable that research has explored the pharmacological potential of related compounds. For instance, studies have investigated the anticonvulsant activities of S-acetamide derivatives, assessing their efficacy through in vivo models and molecular docking to identify interactions with biological targets. These findings contribute to the broader understanding of the therapeutic potential of compounds within this chemical class (Severina et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2S/c1-7-8(2)17-14(19-13(7)21)22-6-12(20)18-11-4-3-9(15)5-10(11)16/h3-5H,6H2,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTKSUKBZDBBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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